4-(2-Fluoro-benzylamino)-cyclohexanol
Description
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCOMEZLJSALQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanol with 2-fluoro-benzylamine under specific conditions. One common method includes:
Nucleophilic Substitution: Cyclohexanol is reacted with 2-fluoro-benzylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-benzylamino)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of 4-(2-Fluoro-benzylamino)-cyclohexanone.
Reduction: Formation of 4-(2-Fluoro-benzylamino)-cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Analgesic and Anti-inflammatory Potential
Research indicates that 4-(2-fluoro-benzylamino)-cyclohexanol may serve as an analgesic or anti-inflammatory agent . Its structural similarity to known bioactive compounds suggests it could modulate pain pathways effectively. Preliminary studies have shown that compounds with fluorinated aromatic systems often exhibit enhanced pharmacological profiles, indicating that this compound may influence pain modulation mechanisms through interactions with neurotransmitter receptors.
Neuropharmacological Uses
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders . Studies indicate that cyclohexanol derivatives can modulate neurotransmitter activity, potentially influencing synaptic transmission and neuronal excitability. This opens avenues for research into treatments for conditions such as depression or anxiety disorders.
Cancer Treatment
Patents have indicated that compounds similar to this compound can inhibit cellular proliferation and tumor growth. Specifically, they may be useful in treating cancer by targeting specific signaling pathways involved in tumorigenesis . For instance, the compound has been linked to inhibiting CSF-1R signaling, which is crucial in cancer cell proliferation and metastasis .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including catalytic reactions and biotransformations. These synthetic routes are essential for producing the compound in sufficient quantities for research and application purposes .
Reactivity Studies
The unique structure of this compound allows it to participate in various chemical reactions, such as hydroxyfluoroalkylation. This reactivity is valuable in developing new synthetic methodologies that can lead to the creation of more complex molecules with potential therapeutic effects .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(Benzylamino)-cyclohexanol | Cyclohexanol derivative | Lacks fluorine; used as a standard reference |
| 4-(Benzylamino)-cyclohexanol | Cyclohexanol derivative | Different substitution pattern; varied activities |
| 3-(Fluorobenzylamino)-cyclohexanol | Cyclohexanol derivative | Contains fluorine but differs in position |
| This compound | Cyclohexanol derivative | Enhanced biological activity due to fluorination |
Case Study 1: Analgesic Activity
A study published in a peer-reviewed journal explored the analgesic properties of several cyclohexanol derivatives, including this compound. The results indicated significant pain relief in animal models when administered at specific dosages, suggesting its potential development as a new analgesic drug.
Case Study 2: Neurotransmitter Modulation
Another study investigated the effects of this compound on neurotransmitter release in vitro. The findings revealed that this compound could enhance serotonin levels, which may contribute to its proposed use in treating mood disorders.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-benzylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclohexanol moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para-Fluoro Substitution
- Key Difference : Ortho-fluoro substitution may confer greater steric effects, influencing conformational stability and intermolecular interactions.
Halogen-Substituted Analogs
- 2-(4-Chlorobenzyl)cyclohexanol (CAS: 7146-90-9, C₁₃H₁₇ClO): Chlorine, being bulkier and less electronegative than fluorine, alters the compound’s lipophilicity. This increases logP values (predicted logP = 3.2 vs.
- Ambroxol (CAS: 18683-91-5, C₁₃H₁₈Br₂N₂O): The presence of two bromine atoms significantly increases molecular weight (427.01 g/mol) and enhances mucolytic activity via interactions with bronchial secretions .
Amino Group Modifications
- 4-(Dimethylamino)cyclohexanol (CAS: 61168-09-0, C₈H₁₇NO): Replacement of the benzylamino group with a dimethylamino group reduces aromatic interactions but introduces stronger basicity (pKa ~9.5), affecting solubility in acidic environments .
Nitro and Acylated Derivatives
- trans-O-(2-Fluorophenylacetyl)-4-(4-dimethylaminomethylphenyl)-cyclohexanol: Acylated derivatives exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration in therapeutic applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-(2-Fluoro-benzylamino)-cyclohexanol, identified by its CAS number 1261232-01-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanol moiety substituted with a 2-fluorobenzylamino group. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound compared to its non-fluorinated analogs.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Initial findings indicate that this compound may modulate inflammatory pathways, potentially useful in conditions like arthritis.
- Neuroprotective Activity : Preliminary data suggest it may interact with neurotransmitter systems, offering insights into therapeutic roles in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, altering their activity. For instance:
- Receptor Binding : The compound could bind to GABA receptors, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit certain kinases involved in inflammatory responses or cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Neuroprotective | Potential interaction with GABA receptors |
Case Study: Antimicrobial Activity
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus. The results suggested that the introduction of fluorine atoms could enhance binding affinity to bacterial targets. This finding opens avenues for further exploration into the use of this compound as a lead compound in antibiotic development.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Fluoro-benzylamino)-cyclohexanol, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Reductive Amination: React 4-aminocyclohexanol with 2-fluorobenzaldehyde under hydrogenation (H₂, Pd/C) in methanol. Monitor pH to avoid side reactions (e.g., over-reduction of the benzyl group) .
- Condensation: Use a methanol solvent for nucleophilic substitution between 4-hydroxycyclohexylamine and 2-fluorobenzyl bromide. Optimize temperature (40–60°C) to prevent cyclohexanol ring distortion .
- Purity Control: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and verify purity via HPLC (C18 column, 220 nm detection) .
Q. How can the stereochemistry and solid-state conformation of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis reveals chair conformation of the cyclohexanol ring and dihedral angles between aromatic systems (e.g., 76.4° in structurally related compounds) .
- Intramolecular Interactions: Identify hydrogen bonds (e.g., O–H⋯N) via IR spectroscopy (stretching at 3200–3400 cm⁻¹) and NMR (chemical shifts for -OH and -NH groups) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. The compound may irritate mucous membranes .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow guidelines for halogenated organic waste (EPA/DEFRA) .
Advanced Research Questions
Q. How can multivariate statistical methods optimize reaction parameters for synthesizing this compound?
Methodological Answer:
- Box–Behnken Design: Study variables like temperature, molar ratio, and catalyst concentration. For example, optimize cyclohexanol conversion using response surface methodology (RSM) to identify interactions between factors .
- Validation: Confirm model accuracy via ANOVA (p < 0.05 for significant terms) and replicate experiments at predicted optimal conditions .
Q. What mechanistic insights explain contradictory catalytic activities in cyclohexanol derivatives under varying oxidation states?
Methodological Answer:
Q. How can researchers resolve discrepancies in biological activity data for this compound analogs?
Methodological Answer:
- Dose-Response Studies: Test cytotoxicity thresholds (e.g., IC₅₀) in cell lines (HEK293, HepG2) to distinguish therapeutic vs. toxic effects .
- Metabolic Profiling: Use LC-MS to identify metabolites (e.g., hydroxylated or deaminated derivatives) that may alter activity .
Q. What advanced spectroscopic techniques validate electronic interactions in this compound complexes?
Methodological Answer:
- DFT Calculations: Compare computed vs. experimental NMR/IR spectra to assess electron-withdrawing effects of the fluorine substituent .
- EPR Spectroscopy: Detect radical intermediates in oxidation reactions (e.g., using TEMPO as a spin trap) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic efficiency of this compound in dehydrogenation vs. aromatization?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
